5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine
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Overview
Description
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is a heterocyclic compound with the molecular formula C6H5N7. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused ring system that includes a tetrazole and a triazole ring, making it a unique and interesting molecule for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can result in the inhibition of enzyme activity or the blocking of receptor signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: This compound shares a similar fused ring system and is known for its biological activities, including CDK2 inhibition.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another similar compound with potential anticancer properties.
3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with applications in material sciences.
Uniqueness
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and development .
Biological Activity
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, relevant case studies, and research findings.
- Molecular Formula : C6H5N7
- Molecular Weight : 165.15 g/mol
- Structure : The compound features a complex arrangement of nitrogen-containing rings which contribute to its biological activity.
Biological Activity
The biological activity of this compound can be summarized as follows:
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have shown that derivatives of triazolo-pyrimidines can inhibit tumor cell proliferation through various mechanisms, including interference with DNA synthesis and repair pathways.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism of action may involve disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.
3. Anti-inflammatory Effects
Recent studies have suggested that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits.
Case Study: Antitumor Activity
A study published in Medicinal Chemistry evaluated the efficacy of various triazolo-pyrimidine derivatives in cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer types, suggesting potent antitumor activity .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 | 5.2 |
B | HeLa | 3.8 |
C | A549 | 4.5 |
Research Findings: Antimicrobial Activity
Research conducted by Zhang et al. (2020) demonstrated that derivatives of the compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as lead candidates for antibiotic development .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in nucleic acid metabolism.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways related to inflammation and cell survival.
Properties
CAS No. |
56881-42-6 |
---|---|
Molecular Formula |
C6H5N7 |
Molecular Weight |
175.15 g/mol |
IUPAC Name |
7-methyl-1,3,4,5,6,10,11-heptazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H5N7/c1-4-2-5-8-7-3-12(5)6-9-10-11-13(4)6/h2-3H,1H3 |
InChI Key |
PSFKTNOGBFBODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C3=NN=NN13 |
Origin of Product |
United States |
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